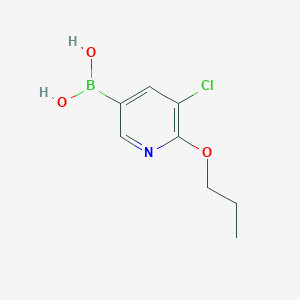

(5-Chloro-6-propoxypyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-6-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBPIJZCHZZPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675117 | |

| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-70-7 | |

| Record name | B-(5-Chloro-6-propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in a palladium-catalyzed Miyaura borylation. The rationale behind each synthetic step, choice of reagents, and reaction conditions is elucidated to provide researchers with a robust and reproducible methodology.

Strategic Overview

The synthesis of the target boronic acid, this compound, hinges on the creation of a suitable precursor: a pyridine ring functionalized with a propoxy group at the 6-position, a chloro group at the 5-position, and a reactive handle for borylation at the 3-position. Our strategy employs a bromine atom at the 3-position as the point of borylation, leveraging its higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 5-position.

The overall synthetic workflow is conceptualized in two main stages:

-

Stage 1: Synthesis of the Key Precursor, 3-Bromo-5-chloro-2-propoxypyridine. This stage involves a sequence of nucleophilic substitution and electrophilic halogenation reactions to correctly functionalize the pyridine core.

-

Stage 2: Miyaura Borylation. This final stage introduces the boronic acid moiety at the 3-position of the pyridine ring via a palladium-catalyzed cross-coupling reaction with a diboron reagent.

Below is a diagram illustrating the high-level synthetic strategy.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols and Mechanistic Rationale

Stage 1: Synthesis of the Precursor (3-Bromo-5-chloro-2-propoxypyridine)

The construction of the borylation precursor is a critical phase that establishes the final substitution pattern of the target molecule.

Step 1.1: Synthesis of 2-Propoxypyridine

-

Reaction: Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: This step introduces the required propoxy group onto the pyridine ring. 2-Chloropyridine is an excellent substrate for SNAr at the C2 position. Sodium hydride is used to deprotonate n-propanol, forming the highly nucleophilic sodium propoxide in situ, which readily displaces the chloride.

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

-

Slowly add n-propanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add 2-chloropyridine (1.0 equivalent) dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 1.2: Synthesis of 5-Chloro-2-propoxypyridine

-

Reaction: Electrophilic Aromatic Substitution (Chlorination)

-

Rationale: The alkoxy group at the C2 position is an ortho-, para-director. Chlorination is expected to occur preferentially at the C5 (para) position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

Protocol:

-

Dissolve 2-propoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 1.3: Synthesis of 3-Bromo-5-chloro-2-propoxypyridine

-

Reaction: Electrophilic Aromatic Substitution (Bromination)

-

Rationale: With the C5 position blocked by chlorine, the next most activated position for electrophilic attack is C3. The C2-alkoxy group directs the incoming electrophile (bromine) to this position. N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination.

Protocol:

-

Dissolve 5-chloro-2-propoxypyridine (1.0 equivalent) in a solvent like chloroform or acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide if conducting the reaction under photo-irradiation, or simply stir in the dark.

-

Heat the mixture to reflux and monitor by TLC or GC-MS.

-

After completion, cool the reaction mixture and proceed with a similar workup as in Step 1.2, including washing with sodium thiosulfate to remove any remaining bromine.

-

Purify the crude product by column chromatography on silica gel to obtain the key precursor, 3-bromo-5-chloro-2-propoxypyridine.

Stage 2: Miyaura Borylation

This final stage is a palladium-catalyzed cross-coupling reaction that converts the C-Br bond to a C-B bond, yielding the desired boronic acid (as its pinacol ester).[1][2]

-

Reaction: Miyaura Borylation

-

Rationale: This reaction is a powerful method for forming carbon-boron bonds, avoiding the need for harsh organometallic reagents like Grignard or organolithium compounds.[2] The mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester and regenerate the catalyst.[3] A base, typically potassium acetate (KOAc), is crucial for the catalytic cycle.[1] The use of bis(pinacolato)diboron (B₂pin₂) provides an air-stable boronate ester product that can be easily purified and, if desired, hydrolyzed to the final boronic acid.[1]

Table 1: Reagents and Conditions for Miyaura Borylation

| Component | Reagent/Condition | Molar Equivalents | Purpose |

| Substrate | 3-Bromo-5-chloro-2-propoxypyridine | 1.0 | Aryl halide precursor |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Provides the boronate moiety |

| Catalyst | PdCl₂(dppf)-CH₂Cl₂ adduct or Pd(OAc)₂ + ligand | 0.02 - 0.05 | Catalyzes the C-B bond formation |

| Ligand (if needed) | SPhos, XPhos, or dppf | 0.04 - 0.10 | Stabilizes and activates the palladium catalyst |

| Base | Potassium Acetate (KOAc) | 3.0 | Facilitates the transmetalation step in the catalytic cycle |

| Solvent | Dioxane, Toluene, or DMSO | - | Anhydrous, deoxygenated solvent for the reaction |

| Temperature | 80 - 110 °C | - | Provides thermal energy to drive the reaction |

Protocol:

-

To a flame-dried Schlenk flask, add 3-bromo-5-chloro-2-propoxypyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add anhydrous, deoxygenated solvent (e.g., dioxane) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. A potential side-reaction is the Suzuki-Miyaura homocoupling of the product with the starting material.[4]

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The residue contains the pinacol ester of the target boronic acid. It can be purified by column chromatography.

-

For the final boronic acid, the crude pinacol ester can be hydrolyzed. Dissolve the ester in a solvent mixture like THF/water and treat with an acid such as HCl, or a reagent like sodium periodate, and stir at room temperature until cleavage is complete.

-

After hydrolysis, adjust the pH and extract the boronic acid product. Recrystallization or chromatography can be used for final purification.

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high fidelity through careful selection of reagents and reaction conditions. The outlined protocol provides a logical and robust pathway, beginning with the strategic construction of a di-halogenated propoxypyridine precursor, followed by a reliable Miyaura borylation. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt this synthesis for the production of this and other structurally related heterocyclic boronic acids, which are of significant interest in the field of drug discovery.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

WordPress. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available at: [Link]

- Google Patents. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.

-

Li, W., et al. 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

-

Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. Available at: [Link]

-

Wang, L., et al. (2006). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. Available at: [Link]

Sources

Physicochemical properties of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

For research, drug discovery, and development professionals, a comprehensive understanding of a molecule's fundamental properties is paramount. This compound is a heterocyclic building block of significant interest, particularly for its utility in constructing complex molecular architectures relevant to medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and synthetic applications, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a substituted pyridylboronic acid. The presence of a chlorine atom, a propoxy group, and the boronic acid moiety on the pyridine ring creates a unique combination of electronic and steric features that dictate its reactivity and physical behavior. Boronic acids are known to be versatile synthetic intermediates due to their stability, low toxicity, and reactivity in reactions like the Suzuki-Miyaura coupling.[1]

Quantitative data for this specific molecule is consolidated below. It is important to note that properties such as melting point can be difficult to measure accurately for boronic acids, as they may reflect dehydration or decomposition points rather than a true melt.[2] This phenomenon arises from the tendency of boronic acids to form cyclic anhydrides known as boroxines upon heating.[2]

| Property | Value | Source / Notes |

| CAS Number | 1150114-70-7 | [3] |

| Molecular Formula | C₈H₁₁BClNO₃ | Calculated |

| Molecular Weight | 215.44 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid. | Inferred from similar compounds. |

| Melting Point | Not definitively reported. Analogues like 5-chloro-6-isopropoxypyridin-3-ylboronic acid melt around 120-125°C.[4] The absence of the alkyl chain in 5-Chloro-3-pyridineboronic acid results in a much higher melting point of 255-260 °C.[5] | |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF); slightly soluble in water.[4] Solubility in aqueous media can be enhanced by the addition of polyols like mannitol, which form boronate esters and lower the pKa.[6] | |

| pKa | Estimated to be in the range of typical aryl boronic acids (pKa 4-10).[7] The electron-withdrawing nature of the chloro- and nitrogen-containing pyridine ring likely results in a lower pKa compared to simple phenylboronic acid. |

Structural Elucidation and Analytical Characterization

Confirming the identity, purity, and stability of this compound is critical. A multi-technique approach is required for comprehensive characterization.

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the complete analytical characterization of a newly synthesized or procured batch of the title compound.

Caption: Logical workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC & UHPLC)

HPLC and UHPLC are the primary techniques for assessing the purity of boronic acids. A common issue is the on-column dehydration or interaction with column hardware, which can be mitigated by using advanced column technologies.

Exemplary UHPLC-MS Protocol: This protocol is designed for high-throughput analysis, crucial for reaction monitoring in drug discovery.[8][9]

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[9]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and re-equilibrate for 0.5 minutes. (Total run time ~2.5 minutes).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 µL.

-

Detection: UV (PDA) at 254 nm and ESI-MS in positive ion mode.

-

MS Parameters (Rationale):

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V. Expertise Note: The cone voltage is a critical parameter. A low to moderate cone voltage is chosen to ensure efficient ionization of the parent molecule while minimizing in-source fragmentation or dehydration to the boroxine form, which can complicate mass spectra interpretation.[9]

-

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight. For boronic acids, observing the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) is a useful diagnostic tool, though often challenging to resolve in low-resolution instruments.[2] The expected [M+H]⁺ ion for C₈H₁₁BClNO₃ would be m/z 216.05.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the triplet and sextet for the propoxy chain's ethyl group, and the methylene protons adjacent to the oxygen. The boronic acid protons (-OH) are often broad and may exchange with solvent, making them difficult to observe.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

¹¹B NMR: This specialized technique is highly informative for boron-containing compounds. A single, broad signal is expected, typically in the range of δ 18-30 ppm for trigonal planar arylboronic acids.

Reactivity and Synthetic Utility

The primary application of this compound in drug development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's pyridyl ring and an aryl or heteroaryl halide/triflate, a cornerstone transformation in modern medicinal chemistry.[13]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[12]

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.

-

Reaction Setup: To a sealable reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol%).

-

Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inerting: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-18 hours.

-

Monitoring: Monitor the reaction progress by UHPLC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Handling, Storage, and Safety

-

Handling: this compound may be irritating to the eyes, skin, and respiratory tract.[4] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended to prevent degradation.[5][14]

-

Safety: The product is intended for research and development use only and must be handled by qualified personnel.[15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its physicochemical properties, supported by rigorous analytical characterization, is essential for its effective application in drug discovery and development programs. The protocols and insights provided in this guide serve as a foundational resource for scientists working with this important synthetic intermediate.

References

- G. A. Molander, D. E.

- K. L. Billingsley, S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Journal of the American Chemical Society, NIH.

- R. N. Rao, D. D. Shinde, P. K. Zubaidha, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, RSC Publishing.

- D. G. Hall, "Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters Corpor

- R. N. Rao, D. D. Shinde, P. K. Zubaidha, "Analytical Methods," The Royal Society of Chemistry, 2013.

- A. F. Baldwin, R. North, S.

- ChemBK, "5-chloro-6-isopropoxypyridin-3-ylboronic acid," ChemBK Website.

- NINGBO INNO PHARMCHEM CO.,LTD., "The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis," PharmaChem.

- Wikipedia, "Suzuki reaction," Wikipedia, The Free Encyclopedia.

- P. J. Guiry, et al.

- AK Scientific, Inc., "(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid," AK Scientific Website.

- Pi Chemicals, "(5-Chloro-2-methoxypyridin-3-yl)boronic acid," Pi Chemicals Website.

- S. Das, et al., "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, 2023.

- S. Basak, et al., "Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry," International Journal of Molecular Sciences, 2024.

- S. Pinheiro, P. S. S. Lacerda, P. J. G. Esteves, M. M. B.

- V. J. Stella, V. M. S.

- P. C. T. T. Nguyen, et al.

- B. Wang, et al., "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions," Molecules, MDPI, 2013.

- Achmem, "(5-Chloro-6-fluoropyridin-3-yl)boronic acid," Achmem Website.

- Molbase, "this compound," Molbase Website.

- Sigma-Aldrich, "5-Chloro-3-pyridineboronic acid," Sigma-Aldrich Website.

- ChemScene, "(5-Fluoropyridin-3-yl)boronic acid," ChemScene Website.

- BLDpharm, "(5-Chloro-6-ethoxypyridin-3-yl)boronic acid," BLDpharm Website.

- Google Patents, "Synthesis of boronic esters and boronic acids using grignard reagents," Google P

- Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," Organic Chemistry Portal Website.

- J. L. L'Homme, et al.

- Organic Syntheses, "(3,4,5-trifluorophenyl)boronic acid," Organic Syntheses Procedure.

- A. M. Soriano, et al.

- A. Matsumoto, et al., "Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment," The Royal Society of Chemistry, 2017.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound (1150114-70-7) Hnmr-Molbase [molbase.com]

- 4. chembk.com [chembk.com]

- 5. 5-Chloro-3-pyridineboronic acid = 95 872041-85-5 [sigmaaldrich.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. mdpi.com [mdpi.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. achmem.com [achmem.com]

- 15. 2225180-82-3 (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid AKSci 9385EY [aksci.com]

(5-Chloro-6-propoxypyridin-3-yl)boronic acid CAS number 1150114-70-7

An In-Depth Technical Guide to (5-Chloro-6-propoxypyridin-3-yl)boronic acid (CAS 1150114-70-7) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on this compound. We will delve into its synthesis, purification, core applications, and its strategic importance as a building block in contemporary drug discovery.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3][4] Their unique combination of stability, versatile reactivity, and generally low toxicity has propelled their use, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] The incorporation of a boronic acid moiety into drug candidates has led to several FDA-approved therapeutics, including bortezomib (Velcade®) and ixazomib (Ninlaro®), primarily by acting as potent and reversible enzyme inhibitors.[7][8][9][10]

This compound is a highly functionalized heterocyclic building block. Its structure is of particular interest to medicinal chemists for several key reasons:

-

The pyridine scaffold is a common motif in pharmaceuticals, offering advantageous pharmacokinetic properties and serving as a versatile hydrogen bond acceptor.

-

The chloro substituent provides a potential metabolic blocking site and can be used to modulate the electronic properties of the ring.

-

The propoxy group enhances lipophilicity, which can improve cell permeability and target engagement.

-

The boronic acid functionality at the 3-position serves as a reactive handle for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl structures that are central to many drug discovery programs.[1]

This guide will provide the technical insights necessary to effectively utilize this valuable reagent in your research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 1150114-70-7 |

| Molecular Formula | C₈H₁₁BClNO₃ |

| Molecular Weight | 215.44 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| Canonical SMILES | CCC OC1=NC=C(B(O)O)C=C1Cl |

| InChI Key | Not readily available |

Note: Experimental data such as melting point and solubility may vary between suppliers and batches. It is recommended to verify these properties for the specific material in use.

Synthesis and Purification: A Practical Approach

While a specific, published synthesis for this compound is not widely available, a robust synthetic route can be designed based on established methodologies for the preparation of heteroaryl boronic acids.[4][9][11] The most logical precursor is a halogenated pyridine, which can be converted to the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable di-halogenated pyridine precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol employs a lithium-halogen exchange, a standard and effective method for converting aryl halides into organometallic intermediates, which are then trapped with an electrophilic boron source.[9][11] The choice of n-butyllithium at low temperatures is critical to ensure regioselective metalation at the more reactive bromide position and to prevent side reactions. Triisopropyl borate is used as the boron source, and subsequent acidic hydrolysis liberates the free boronic acid.

Step 1: Lithium-Halogen Exchange and Borylation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-5-chloro-2-propoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~1-2.

-

Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification Strategies

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[12]

-

Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvent systems include water, ethyl acetate/hexanes, or toluene.[13]

-

Acid/Base Extraction: A common technique involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with a mild aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.[14]

-

Chromatography: While standard silica gel chromatography can lead to decomposition, it is sometimes successful.[12] Reversed-phase (C18) chromatography is often a better alternative. Treating silica gel with boric acid has also been reported to improve purification outcomes for boronate esters.[15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most important application of boronic acids, enabling the formation of C(sp²)-C(sp²) bonds.[5][6] This reaction is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Causality: This protocol utilizes a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (Pd(OAc)₂) and a phosphine ligand. The base (e.g., K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] A solvent mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

-

To a reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide partner (1.0 eq), and an aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Significance in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is no longer considered an esoteric curiosity but a validated pharmacophore.[4][7][16] Its unique ability to form reversible covalent bonds with diols and the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites makes it a powerful tool for designing potent and selective inhibitors.[9][17]

The this compound scaffold is a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns. The pyridine core, decorated with chloro and propoxy groups, offers a specific three-dimensional arrangement of lipophilic, polar, and hydrogen-bonding features that can be exploited for high-affinity binding to biological targets. By using this boronic acid in Suzuki couplings, medicinal chemists can rapidly generate libraries of novel compounds, exploring the chemical space around a target's binding pocket to develop new therapeutic agents for oncology, inflammation, and infectious diseases.[1][3][10]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19][20] Avoid contact with skin and eyes.[20] In case of contact, rinse immediately and thoroughly with water.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Boronic acids can be sensitive to moisture and may slowly dehydrate to form cyclic boroxine anhydrides upon storage. This process is often reversible upon exposure to water during a reaction workup.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[18]

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.[18][19][20]

References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.). NIH. Retrieved from [Link]

-

How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved from [Link]

-

Design and discovery of boronic acid drugs | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Oxford Academic. Retrieved from [Link]

-

Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved from [Link]

-

Purification of boronic acids?. (2017, December 19). Reddit. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. Retrieved from [Link]

-

[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 17. DSpace [kuscholarworks.ku.edu]

- 18. fishersci.pt [fishersci.pt]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

Structure Elucidation of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

An In-depth Technical Guide:

Executive Summary

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest as a building block in synthetic and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, hinges on the precise and unambiguous confirmation of its chemical structure.[1][2] This guide provides a comprehensive, multi-technique workflow for the complete structural characterization of this molecule. We move beyond a simple listing of methods to explain the causality behind experimental choices, integrating data from Mass Spectrometry, multinuclear (¹H, ¹³C, ¹¹B) NMR spectroscopy, and Single-Crystal X-ray Diffraction. Each protocol is presented as a self-validating system, where data from orthogonal techniques are cross-referenced to build an unassailable structural proof, ensuring the highest level of scientific integrity for researchers in the field.

Introduction and Foundational Concepts

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom.[3] Their Lewis acidic nature and relative stability to air and moisture make them indispensable reagents in organic synthesis.[1][2] However, their characterization is not trivial. Boronic acids can exist in equilibrium with cyclic anhydride trimers (boroxines), especially upon dehydration, which can complicate analysis.[3] Therefore, a robust, multi-faceted analytical approach is not just recommended, but essential for definitive characterization.

This guide outlines the logical and experimental workflow for the complete structure elucidation of this compound, from initial synthesis to final crystallographic confirmation.

The Elucidation Workflow: An Integrated Strategy

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple, independent analytical techniques. The workflow presented here is designed to be systematic, with each step providing a layer of data that is validated by the next.

Figure 2: Structure of this compound with atom numbering for NMR assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable B(OH)₂ protons.

-

¹H NMR: Acquire a standard proton spectrum. Identify signals corresponding to the aromatic pyridine protons and the aliphatic propoxy chain protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments. A DEPT-135 experiment is useful to differentiate between CH, CH₂, and CH₃ signals.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum. This is a crucial experiment. A single, relatively broad peak between δ 19-30 ppm is characteristic of a trigonal planar (sp²) arylboronic acid. [4][5]If the boron were to form a tetrahedral (sp³) boronate complex (e.g., with the solvent), the signal would shift significantly upfield to δ 5-10 ppm. [4][6]5. 2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the propoxy chain and between the aromatic protons).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the propoxy group to the pyridine ring (H7 to C6) and the boronic acid group to the ring (e.g., H2/H4 to C3).

-

Figure 3: A conceptual diagram illustrating key 2D NMR correlations (COSY and HMBC) used to assemble the molecular fragments.

Table 2: Expected NMR Data (in DMSO-d₆, hypothetical values)

| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | 8.55, d, J=2.0 | 152.1 | C3, C4, C6 |

| 3 | - | 125.5 (broad, C-B) | - |

| 4 | 8.20, d, J=2.0 | 145.3 | C2, C3, C5, C6 |

| 5 | - | 118.9 | - |

| 6 | - | 162.4 | - |

| 7 | 4.35, t, J=6.5 | 68.2 | C6, C8 |

| 8 | 1.75, sext, J=7.0 | 21.8 | C7, C9 |

| 9 | 0.98, t, J=7.5 | 10.4 | C7, C8 |

| B(OH)₂ | 8.15, s (broad) | - | - |

| ¹¹B NMR | - | δ (ppm) | Assignment |

| B(OH)₂ | - | ~25.0 (broad) | Arylboronic acid (sp²) |

Unambiguous 3D Structure: Single-Crystal X-ray Diffraction

Trustworthiness: While the combination of MS and NMR provides a highly confident structural assignment, it does not definitively prove the 3D arrangement of atoms in space. Single-crystal X-ray diffraction is the gold-standard technique that provides an unambiguous, experimentally-derived 3D model of the molecule as it exists in the solid state. [7]It confirms not only the elemental composition and connectivity but also bond lengths, bond angles, and intermolecular interactions. [8] Protocol: X-ray Crystallography

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. [9]This is often the most challenging part of the experiment.

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days.

-

Alternative: Vapor diffusion or liquid-liquid diffusion methods can also be employed.

-

-

Crystal Mounting and Data Collection:

-

A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

-

A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. [7]3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final structure with high precision.

-

Expected Insights: The crystal structure will confirm the planar pyridine ring, the geometry of the propoxy chain, and the trigonal planar B(OH)₂ group. A key feature to observe in the solid-state packing is the formation of intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties, often leading to the formation of centrosymmetric dimers. [3][8]

Conclusion: A Triad of Unambiguous Proof

The structure of this compound is definitively elucidated through a synergistic and self-validating analytical workflow. Mass Spectrometry confirms the elemental formula and provides a crucial check via its unique isotopic signature. Multinuclear NMR Spectroscopy pieces together the molecular framework, confirms the presence and chemical state of the boron atom, and establishes the precise connectivity of all atoms. Finally, Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof, delivering a high-resolution 3D model of the molecule. By integrating these three pillars of analytical chemistry, researchers can proceed with absolute confidence in the identity and purity of this valuable synthetic building block.

References

- Vertex AI Search. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved January 1, 2026, from [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

-

ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved January 1, 2026, from [Link]

-

ACS Publications. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 1, 2026, from [Link]

-

Sousa, F., L. F., Ribeiro, D., Fernandes, C., & Pinheiro, M. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 15(7), 894. [Link]

-

ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 1, 2026, from [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved January 1, 2026, from [Link]

-

Mayo Clinic Research Core Facilities. (n.d.). X-ray crystallography - Structural Biology Core. Retrieved January 1, 2026, from [Link]

-

MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved January 1, 2026, from [Link]

-

LabNovo. (n.d.). CAS 1150114-68-3 (5-Chloro-6-Ethoxypyridin-3-Yl)Boronic Acid. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 1, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). (5-Chloro-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid. Retrieved January 1, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mayo.edu [mayo.edu]

(5-Chloro-6-propoxypyridin-3-yl)boronic acid molecular weight and formula

An In-depth Technical Guide to (5-Chloro-6-propoxypyridin-3-yl)boronic acid and Its Analogs in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry. Due to the prevalence of its isomer in commercial and research databases, this document will focus on the closely related and well-documented analog, (5-Chloro-6-isopropoxypyridin-3-yl)boronic acid , as a representative model. The principles, synthetic strategies, and applications discussed are broadly applicable to this class of compounds.

Core Compound Identification and Properties

Heterocyclic boronic acids are foundational to modern synthetic and medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of complex biaryl and heteroaryl systems that form the backbone of many pharmaceutical agents.[1] The subject of this guide belongs to this versatile class of reagents.

Molecular Profile

A precise understanding of a reagent's molecular characteristics is paramount for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Compound Name | (5-Chloro-6-isopropoxypyridin-3-yl)boronic acid | Internal Calculation |

| Molecular Formula | C₈H₁₁BClNO₃ | Internal Calculation |

| Molecular Weight | 215.44 g/mol | Internal Calculation |

| CAS Number | 1256345-53-5 (Isopropoxy analog) | N/A |

Note: The molecular formula and weight have been calculated for the n-propoxy variant as specified in the topic. The isopropoxy analog, (5-chloro-6-isopropoxypyridin-3-yl)boronic acid, has a molecular formula of C₁₀H₁₂BClNO₃ and a molecular weight of 227.47 g/mol .[2]

Physicochemical Properties

These compounds are typically white to light yellow crystalline solids. They exhibit good stability under standard laboratory conditions but should be stored in a cool, dry environment, preferably under an inert atmosphere to prevent degradation.[3] Solubility is generally high in organic solvents like dichloromethane, ethanol, and dimethylformamide, with limited solubility in water.[2]

The Strategic Importance of Boronic Acids in Drug Discovery

The incorporation of the boronic acid moiety into small molecules has led to several FDA-approved drugs, validating its significance as a pharmacophore.[4] Bortezomib (Velcade®), the first boronic acid-containing drug, is a proteasome inhibitor used in cancer therapy.[4][5] This success spurred further research, leading to other approved drugs like ixazomib and vaborbactam.[4][5]

The utility of boronic acids stems from several key features:

-

Versatile Reactivity: They are key partners in Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl halides.[6][7]

-

Stability and Handling: Compared to other organometallic reagents, boronic acids are generally stable to air and moisture, simplifying their handling and storage.[1]

-

Biological Activity: The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, making boronic acids effective enzyme inhibitors.[5]

The diagram below illustrates the central role of boronic acids in the synthesis of complex molecules for drug discovery.

Caption: The Suzuki-Miyaura cross-coupling workflow.

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acids is a well-established field. A common and robust method involves the lithiation of an aryl halide followed by quenching with a trialkyl borate ester.[8] This process, followed by acidic workup, yields the desired boronic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for synthesizing similar pyridineboronic acids.[9]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 3-bromo-5-chloro-2-propoxypyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent unwanted side reactions and ensure the stability of the highly reactive aryllithium intermediate.

Step 2: Lithiation

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq., 2.5 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. Self-Validation: Progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol.

Step 3: Borylation

-

To the aryllithium solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The slow warming allows the reaction to proceed to completion.

Step 4: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The resulting this compound is typically a white solid.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the target boronic acid.

Applications in Medicinal Chemistry

This compound and its analogs are valuable intermediates for generating libraries of complex molecules for high-throughput screening.[6] The pyridine core is a common motif in bioactive compounds, and the specific substitution pattern (chloro, propoxy, and boronic acid) allows for vectorial synthesis and late-stage functionalization.

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many kinase inhibitors. This boronic acid allows for the introduction of this key heterocycle into potential drug candidates.

-

CNS-Active Compounds: The ability to modulate the electronic properties of the pyridine ring through substitution makes these reagents useful in the synthesis of compounds targeting central nervous system receptors.[6]

-

Antiviral and Antibacterial Agents: Heterocyclic compounds are a rich source of antimicrobial agents. This building block can be used to construct novel molecular architectures with potential therapeutic effects.

Conclusion

This compound, and its readily available isopropoxy analog, represent a class of highly valuable and versatile reagents for drug discovery and development. Their stability, predictable reactivity in cross-coupling reactions, and the bioactive nature of the substituted pyridine ring make them indispensable tools for the modern medicinal chemist. A thorough understanding of their synthesis and handling ensures their effective application in the rapid construction of novel molecular entities with therapeutic potential.

References

-

5-chloro-6-isopropoxypyridin-3-ylboronic acid - ChemBK. Available at: [Link]

-

5-CHLORO-6-FLUOROPYRIDIN-3-YLBORONIC ACID - MySkinRecipes. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. Available at: [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. Available at: [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. achmem.com [achmem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-CHLORO-6-FLUOROPYRIDIN-3-YLBORONIC ACID [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]

A Technical Guide to the Stability, Storage, and Handling of (5-Chloro-6-propoxypyridin-3-yl)boronic Acid

Executive Summary: Beyond the Data Sheet

(5-Chloro-6-propoxypyridin-3-yl)boronic acid (CAS No. 1150114-70-7) is a pivotal heterocyclic building block in modern medicinal chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1][2] However, its utility is intrinsically linked to its chemical integrity. Like many heterocyclic boronic acids, this reagent is susceptible to specific degradation pathways that can compromise experimental reproducibility and yield.[3][4] This guide moves beyond standard safety data sheet (SDS) recommendations to provide a deeper mechanistic understanding of its stability profile. We will dissect the primary degradation routes—dehydration to boroxine, protodeboronation, and oxidation—and translate this chemical causality into field-proven protocols for storage, handling, and analytical validation. The objective is to empower researchers to maintain the fidelity of this reagent, ensuring the reliability of their synthetic outcomes.

The Chemical Nature of Heterocyclic Boronic Acid Instability

The reactivity and instability of this compound stem from the fundamental properties of the boronic acid moiety, -B(OH)₂. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[5] This electron deficiency makes the boron atom a mild Lewis acid, rendering it susceptible to nucleophilic attack and driving its degradation pathways. Its classification as a 2-heterocyclic boronic acid derivative further places it in a category known for inherent instability compared to simpler arylboronic acids.[3][4]

Primary Degradation Pathways: A Mechanistic View

Understanding the "how" and "why" of degradation is critical for designing effective mitigation strategies. Three primary pathways threaten the integrity of this compound.

Dehydration and Boroxine Formation

The most common degradation route for boronic acids in the solid state or under anhydrous conditions is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This process is an equilibrium reaction that is entropically favorable, as three molecules of the boronic acid condense to form one boroxine molecule and release three molecules of water.[6][7][8]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The presence of even trace amounts of water can shift the equilibrium back toward the monomeric boronic acid, but in a dry storage environment, the boroxine is often the thermodynamically favored state.[6][9] While this is a reversible process, the formation of boroxine alters the molecular weight and can lead to significant errors in stoichiometry when weighing the reagent for a reaction.

Caption: Reversible dehydration of boronic acids to form a boroxine ring.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This irreversible process is a significant concern in aqueous or protic media and its rate is highly dependent on pH.[3][10] For a substituted pyridine like the topic compound, this would result in the formation of 5-chloro-6-propoxypyridine, an inert byproduct that will not participate in cross-coupling reactions. The presence of moisture in storage or the use of protic solvents without careful control can facilitate this degradation.

Oxidation

The C–B bond is also susceptible to oxidative cleavage, particularly in the presence of atmospheric oxygen or other oxidizing agents.[3] This pathway typically yields the corresponding phenol, in this case, 5-chloro-6-propoxypyridin-3-ol. This degradation route is a primary reason for recommending storage under an inert atmosphere. Studies on peptide boronic acids have shown that oxidation can be a major initial degradation pathway even under aqueous conditions.[11]

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the degradation pathways described above. Adherence to these conditions is critical for preserving the compound's purity and reactivity.

Quantitative Storage Recommendations

| Parameter | Long-Term Storage (>1 month) | Short-Term Storage (<1 month) | Rationale |

| Temperature | -20°C | 2–8°C | Reduces kinetic rate of all degradation pathways. Freezing is preferred for long-term to minimize molecular mobility. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[12] | Inert Gas or in a Desiccator | Prevents oxidative degradation[3] and minimizes exposure to atmospheric moisture, which drives boroxine formation and protodeboronation.[3][10] |

| Container | Tightly sealed, amber glass vial | Tightly sealed vial | Prevents moisture and air ingress.[12][13] Amber glass is recommended to protect from light, although boronic acids are not typically considered highly light-sensitive. |

| Handling | Dispense in a glovebox or under a stream of inert gas. | Work quickly in a low-humidity environment. | Minimizes exposure of the bulk material to the atmosphere. Always allow the container to warm to room temperature before opening to prevent condensation. |

In-Use Handling: A Self-Validating Workflow

To ensure the integrity of the material at the point of use, a systematic workflow should be adopted.

Caption: A self-validating workflow for handling sensitive boronic acids.

Analytical Protocols for Stability Assessment

Visual inspection is insufficient for determining the purity of boronic acids. Regular analytical assessment is a cornerstone of good laboratory practice.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of the boronic acid and detect the presence of major degradation products.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Use of a freshly opened ampule of solvent is recommended to minimize water content.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Boronic Acid: Look for the characteristic sharp signals corresponding to the aromatic and propoxy protons of the parent molecule. The -B(OH)₂ protons often appear as a broad singlet, which can exchange with residual water.

-

Boroxine: The formation of boroxine will result in a new set of slightly shifted peaks for the aromatic and propoxy protons, often with complex splitting patterns. The integration ratio of these new peaks to the parent peaks can give a semi-quantitative measure of boroxine content.

-

Protodeboronation Product: The appearance of new signals corresponding to 5-chloro-6-propoxypyridine indicates protodeboronation. The key diagnostic signal would be the appearance of a new proton in the 3-position of the pyridine ring.

-

Protocol: Stability Monitoring by HPLC

Objective: To quantitatively monitor the purity of the boronic acid over time.

Causality: Standard reversed-phase HPLC (RP-HPLC) can be challenging for boronic acids as the aqueous mobile phases and acidic modifiers can promote on-column hydrolysis of the boronic acid or its corresponding boronate esters.[14][15] The choice of stationary phase is critical to obtaining accurate results.[15]

Methodology:

-

Column Selection: Utilize a column with low silanol activity to minimize on-column degradation. A Waters XTerra MS C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase can be effective.[15][16]

-

Mobile Phase:

-

Option A (Reversed-Phase): Use a mobile phase of acetonitrile and water, but avoid strong acid modifiers like trifluoroacetic acid. If a modifier is needed, use formic acid at a low concentration or no modifier at all.[15]

-

Option B (Non-Aqueous): For extremely labile compounds, non-aqueous capillary electrophoresis (NACE) can be employed to completely avoid hydrolysis during analysis.[14]

-

-

Sample Preparation: Dissolve the sample in a high concentration of organic solvent (e.g., 90:10 ACN:Water) immediately before injection to minimize solution-state degradation.

-

Analysis: Monitor for the appearance of more polar peaks (earlier retention time in RP-HPLC) corresponding to the boronic acid (if analyzing an ester) or more non-polar peaks corresponding to the protodeboronated impurity.

Conclusion

This compound is an indispensable tool for chemical synthesis, but its efficacy is directly tied to its purity. Its identity as a heterocyclic boronic acid predisposes it to degradation via boroxine formation, protodeboronation, and oxidation. By understanding the mechanisms behind this instability, researchers can implement robust storage and handling protocols—centered on strict exclusion of moisture and oxygen—to preserve the compound's integrity. The integration of routine analytical checks using appropriate NMR and HPLC methods provides a necessary validation system, ensuring that this critical building block contributes to reliable and reproducible scientific outcomes.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Lewis acidity of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Lewis Acidity of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in cross-coupling reactions and their ability to engage in reversible covalent interactions with biological targets. Central to their reactivity and function is the inherent Lewis acidity of the boron center. This guide provides a comprehensive examination of the Lewis acidity of a specific heteroaromatic boronic acid, this compound. We will dissect the structural and electronic factors that govern its acidity, present detailed experimental and computational methodologies for its characterization, and offer insights into how these properties can be modulated and exploited in drug discovery and chemical synthesis.

Introduction: The Significance of Boronic Acid Lewis Acidity

Organoboronic acids [R–B(OH)₂] are characterized by a boron atom with a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[1][2] This fundamental property, its Lewis acidity, dictates the reactivity of the boronic acid in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] The interaction with a Lewis base, such as a hydroxide ion, is a critical step in the formation of the catalytically active boronate species.

Beyond synthesis, the Lewis acidity of boronic acids is pivotal in their application as enzyme inhibitors and sensors. The boron atom can interact with nucleophilic residues in protein active sites, such as serine or threonine, to form stable but reversible covalent adducts. The strength of this interaction, and thus the potency of the inhibitor, is directly correlated with the boronic acid's Lewis acidity.

This guide will focus on this compound, a heteroaromatic boronic acid with substituents that are expected to significantly modulate its electronic properties and, consequently, its Lewis acidity. Understanding these nuances is crucial for its effective application in drug design and process chemistry.

Structural Analysis of this compound

The Lewis acidity of a boronic acid is not an intrinsic constant but is profoundly influenced by the electronic nature of the organic substituent attached to the boron atom. In the case of this compound, we must consider the interplay of several key features:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing through an inductive effect (-I) and can also participate in resonance, which influences the overall electron density of the aromatic system.

-

The Chloro Substituent: As a halogen, chlorine is strongly electron-withdrawing via induction (-I), which is expected to increase the electrophilicity of the boron center and thus enhance its Lewis acidity.

-

The Propoxy Substituent: The alkoxy group (-OPr) is electron-donating through resonance (+R) and electron-withdrawing through induction (-I). The net effect on the aromatic ring is typically electron-donating, which would tend to decrease the Lewis acidity of the boron atom.

The relative positions of these substituents and the boronic acid group are critical. The chloro and propoxy groups are ortho and para to the boronic acid group, respectively, which will have a pronounced effect on the electronic environment of the boron atom. A qualitative prediction would suggest that the strong electron-withdrawing nature of the chloro group and the pyridine nitrogen will likely dominate, resulting in a relatively Lewis acidic boronic acid.

Experimental Determination of Lewis Acidity

A variety of methods can be employed to quantify the Lewis acidity of boronic acids. Here, we detail two common and reliable approaches: UV-Vis spectroscopic titration with Alizarin Red S and ¹¹B NMR spectroscopy.

Spectroscopic Titration with Alizarin Red S (ARS)

Alizarin Red S is an anionic dye that complexes with boronic acids, leading to a distinct change in its optical properties.[4][5][6] This interaction can be monitored by UV-Vis or fluorescence spectroscopy to determine the binding affinity, which is a proxy for the Lewis acidity of the boronic acid.[4][6]

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a 0.1 mM stock solution of Alizarin Red S in a buffered aqueous solution at a physiological pH of 7.4.

-

-

Titration:

-

In a series of microcuvettes, add a fixed concentration of Alizarin Red S.

-

To each cuvette, add increasing concentrations of the boronic acid stock solution.

-

Allow the solutions to equilibrate for a set period (e.g., 15 minutes) at a constant temperature.

-

-

Spectroscopic Measurement:

-

Measure the absorbance or fluorescence spectrum of each solution.

-